Trimethylsilyl 2,2-dichloropropanoate
CAS No.: 72406-98-5
Cat. No.: VC19383418
Molecular Formula: C6H12Cl2O2Si
Molecular Weight: 215.15 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 72406-98-5 | 
|---|---|
| Molecular Formula | C6H12Cl2O2Si | 
| Molecular Weight | 215.15 g/mol | 
| IUPAC Name | trimethylsilyl 2,2-dichloropropanoate | 
| Standard InChI | InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3 | 
| Standard InChI Key | LHZLIDMTOFTZLO-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C(=O)O[Si](C)(C)C)(Cl)Cl | 
Introduction
Molecular Structure and Physical Properties
The compound features a trimethylsilyl (TMS) group bonded to the oxygen of 2,2-dichloropropanoic acid. Key structural and physical properties are summarized below:
Structural Insights:
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The TMS group enhances volatility and stabilizes intermediates during reactions . 
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The dichlorinated α-carbon increases electrophilicity, facilitating nucleophilic attacks . 
Synthesis and Reaction Mechanisms
Preparation from 2,2-Dichloropropionic Acid
Trimethylsilyl 2,2-dichloropropanoate is synthesized via silylation of dalapon:
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Reactants: 2,2-Dichloropropionic acid, trimethylsilyl chloride (TMSCl). 
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Conditions: Reflux in anhydrous toluene with a ruthenium catalyst (e.g., RuCl₂(PPh₃)₃) . 
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Procedure: 
Reaction:
Key Reaction: Ru-Catalyzed Addition to Olefins
The compound is pivotal in synthesizing γ-lactones (e.g., α-hydroxy-γ-alkyl-γ-butyrolactones) :
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Substrates: Olefins (e.g., 1-octene). 
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Catalyst: RuCl₂(PPh₃)₃. 
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Outcome: High yields (73–91%) of lactones with food intake-enhancing properties in rats . 
Mechanism:
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Coordination: Ru catalyst activates the olefin. 
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Acylation: TMS ester acts as an electrophile, transferring the dichloropropanoyl group. 
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Cyclization: Intramolecular nucleophilic attack forms the lactone ring . 
Applications in Organic Synthesis
γ-Lactone Production
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Biological Relevance: Synthetic γ-lactones exhibit bioactivity, such as stimulating food intake in animal models . 
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Example: α-Hydroxy-γ-hexyl-γ-butyrolactone synthesized via Ru-catalyzed reaction . 
Acyl Transfer Reagent
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